molecular formula C7H6N2O4 B14562650 4-(Nitroamino)benzoic acid CAS No. 61734-84-7

4-(Nitroamino)benzoic acid

Cat. No.: B14562650
CAS No.: 61734-84-7
M. Wt: 182.13 g/mol
InChI Key: KRPIFGWIMQIBLT-UHFFFAOYSA-N
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Description

4-(Nitroamino)benzoic acid is an organic compound that features both a nitro group and an amino group attached to a benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Nitroamino)benzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid derivatives followed by reduction and subsequent functional group transformations. For instance, nitration of benzoic acid can yield 4-nitrobenzoic acid, which can then be reduced to 4-aminobenzoic acid. Further nitration of 4-aminobenzoic acid can produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Nitroamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Nitroamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Nitroamino)benzoic acid involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Nitroamino)benzoic acid is unique due to the presence of both nitro and amino groups on the benzene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

61734-84-7

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

4-nitramidobenzoic acid

InChI

InChI=1S/C7H6N2O4/c10-7(11)5-1-3-6(4-2-5)8-9(12)13/h1-4,8H,(H,10,11)

InChI Key

KRPIFGWIMQIBLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N[N+](=O)[O-]

Origin of Product

United States

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